3-Phenanthrenepropionic acid, hydrazide
Description
3-Phenanthrenepropionic acid, hydrazide is a hydrazide derivative featuring a phenanthrene aromatic system linked to a propionic acid hydrazide group. Hydrazides are characterized by a –CONHNH₂ group, which enables diverse reactivity, including condensation with aldehydes to form hydrazones (used in drug design and polymer science) . Hydrazides are widely utilized in pharmaceuticals (e.g., antimicrobials, enzyme inhibitors) and industrial applications (e.g., polymer crystallization agents) .
Properties
CAS No. |
5345-87-9 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-phenanthren-3-ylpropanehydrazide |
InChI |
InChI=1S/C17H16N2O/c18-19-17(20)10-6-12-5-7-14-9-8-13-3-1-2-4-15(13)16(14)11-12/h1-5,7-9,11H,6,10,18H2,(H,19,20) |
InChI Key |
DWPVXPWVRGYTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenanthrenepropionic acid, hydrazide typically involves the reaction of 3-Phenanthrenepropionic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
3-Phenanthrenepropionic acid+Hydrazine hydrate→3-Phenanthrenepropionic acid, hydrazide+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-Phenanthrenepropionic acid, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-Phenanthrenepropionic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenanthrenepropionic acid, hydrazide involves its interaction with specific molecular targets in biological systems. The hydrazide group can form covalent bonds with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-phenanthrenepropionic acid, hydrazide with structurally related hydrazides, emphasizing synthesis, applications, and biological activities:
Key Structural and Functional Differences:
Pyridine/Benzene: Smaller aromatic systems improve solubility but reduce steric hindrance, favoring reactions like hydrazone formation .
Functional Group Positioning :
- Propionic acid linkage : The three-carbon chain in this compound may increase flexibility vs. rigid benzoic acid derivatives, affecting conformational binding in enzymes .
Biological Activity :
- Antimicrobial : Nicotinic acid hydrazides show broad-spectrum activity, while phenanthrene derivatives may target Gram-positive bacteria due to enhanced membrane interaction .
- Enzyme Inhibition : Benzoic acid hydrazides irreversibly inhibit myeloperoxidase (MPO), whereas phenanthrene-based analogs might exhibit higher selectivity for cytochrome P450 enzymes .
Industrial Performance :
- Polymer Crystallization : Alkyl dihydrazides and benzoylhydrazides improve PLLA crystallinity by 40–50%, whereas phenanthrene derivatives could offer superior thermal stability due to aromatic rigidity .
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